molecular formula C12H22N2O3 B2701208 Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate CAS No. 915877-27-9

Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate

Cat. No. B2701208
CAS RN: 915877-27-9
M. Wt: 242.319
InChI Key: IBXGTIVREGUNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

“Methyl piperidine-4-carboxylate” is used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors, and a scalable catalyst from asymmetric hydrogenation of sterically demanding aryl enamide .


Molecular Structure Analysis

The molecular structure of “Methyl piperidine-4-carboxylate” is represented by the molecular formula C7H13NO2 . The InChI Key for this compound is RZVWBASHHLFBJF-UHFFFAOYSA-N .


Chemical Reactions Analysis

“Methyl piperidine-4-carboxylate” is a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .


Physical And Chemical Properties Analysis

“Methyl piperidine-4-carboxylate” has a molecular weight of 143.19 g/mol . It is slightly soluble in water .

Scientific Research Applications

Anticonvulsant Agents

Research has led to the synthesis of novel gamma-aminobutyric acid (GABA) uptake inhibitors, demonstrating significant anticonvulsant efficacy. These compounds, including derivatives related to "Methyl 1-(butylcarbamoyl)piperidine-4-carboxylate," have been identified as potential treatments for partial seizures. The design of these inhibitors is based on a model predicting ligand interaction at the GABA transporter type 1 (GAT-1) uptake site, indicating a promising direction for developing new antiepileptic drugs (Knutsen et al., 1999).

HIV-1 Inhibition

Piperidine-4-carboxamide derivatives have shown high potency in inhibiting HIV-1 envelope-mediated membrane fusion, indicating their potential as effective anti-HIV agents. Modifications to enhance metabolic stability in human hepatic microsomes have resulted in compounds with excellent inhibitory activity against CCR5-using HIV-1 clinical isolates (Imamura et al., 2006).

Aromatase Inhibition

Studies on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones have revealed their efficacy in inhibiting estrogen biosynthesis, offering a potential therapeutic approach for hormone-dependent breast cancer. These compounds have shown stronger in vitro inhibition of human placental aromatase compared to aminoglutethimide, a drug used for treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Chiral Building Blocks for Alkaloids

Research on C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester has explored its use as a chiral building block for synthesizing piperidine-related alkaloids. Desymmetrization strategies involving intramolecular iodocarbamation highlight the synthetic utility of these compounds in preparing biologically active alkaloids (Takahata et al., 2002).

Thrombin Inhibition

Stereoisomers of 4-methyl-1-[N 2 -(3-methyl-1,2,3,4-tetrahydro-8-quinolinesulfonyl)-L-arginyl]-2-piperidinecarboxylic acid have been synthesized to examine their inhibitory effect on thrombin. The study revealed significant variations in inhibitory potency based on the stereo-configuration of the piperidinecarboxylic acid portion, contributing to our understanding of molecular interactions in thrombin inhibition (Okamoto et al., 1981).

Safety and Hazards

“Methyl piperidine-4-carboxylate” is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 1-(butylcarbamoyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-3-4-7-13-12(16)14-8-5-10(6-9-14)11(15)17-2/h10H,3-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXGTIVREGUNKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)N1CCC(CC1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.